![molecular formula C8H15NO B2407643 9-Oxa-5-azaspiro[3.6]decane CAS No. 1251713-00-4](/img/structure/B2407643.png)
9-Oxa-5-azaspiro[3.6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-5-azaspiro[3.6]decane is a heterocyclic organic compound with a unique three-dimensional structure . It has a molecular weight of 141.21 .
Synthesis Analysis
The synthesis of spirocyclic molecules like this compound often involves free radical chemistry . A variety of heterospiro [m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) have been collected . The key synthetic step is often iodocyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO/c1-3-8(4-1)7-10-6-2-5-9-8/h9H,1-7H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton often involves free radical chemistry . C(sp3)–H bond functionalization by 1,5- or 1,6-hydrogen atom transfer (HAT) initiated by C(sp3)-, C(sp2)-, O-, or N-radicals and 5-exo-trig or 6-exo-trig cyclization reactions are the most useful strategies employed for the construction of the heterocyclic rings .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 141.21 .Scientific Research Applications
Synthesis and Structural Applications
- Synthetic Approaches : The spiroaminal ring systems, including variants like 1-oxa-7-azaspiro and related structures, are cores of natural or synthetic products with significant biological activities. These compounds are challenging targets for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).
- Development of Multifunctional Modules for Drug Discovery : Novel classes of thia/oxa-azaspiro compounds, including structures similar to 9-Oxa-5-azaspiro[3.6]decane, have been synthesized as multifunctional, structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).
- Crystal Structure Analysis : The crystal structure of related compounds, such as 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, offers insights into the stereochemistry and conformation of these types of compounds (Wen, 2002).
Biological and Pharmacological Potential
- Antitumor Activity : Some derivatives, like 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, have shown antitumor activity against various human cancer cell lines, indicating the potential of these structures in cancer therapy (Yang et al., 2019).
- Muscarinic Agonists for Dementia Treatment : Certain 1-oxa-8-azaspiro[4.5]decane derivatives have been explored as muscarinic agonists for the treatment of dementia, including Alzheimer's disease, showing potential in ameliorating cognitive impairments (Tsukamoto et al., 1995).
Advanced Chemical Synthesis
- Spirobicyclic Systems in Carbohydrate Chemistry : Oxa-aza spirobicycles, including structures related to this compound, have been synthesized using intramolecular hydrogen atom transfer in carbohydrate systems. This indicates a novel approach in carbohydrate chemistry and spirobicycle synthesis (Freire et al., 2002).
Safety and Hazards
Future Directions
The incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity . More potent oxa-spirocyclic analogues of antihypertensive drug terazosin were synthesized and studied in vivo . This suggests that 9-Oxa-5-azaspiro[3.6]decane and similar compounds could have potential applications in the development of new drugs.
Mechanism of Action
Target of Action
The primary targets of 9-Oxa-5-azaspiro[3.6]decane are currently unknown . This compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mode of Action
It is known that the compound interacts with its targets in a way that leads to changes at the molecular level .
Biochemical Pathways
It is suggested that this compound may be promising for the production of important biologically active compounds .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is known that the compound has potential therapeutic and industrial applications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
9-oxa-5-azaspiro[3.6]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-8(4-1)7-10-6-2-5-9-8/h9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDHADWSWRZUDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)

![4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole](/img/structure/B2407564.png)

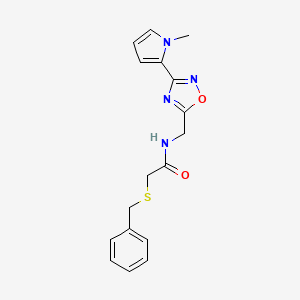
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)
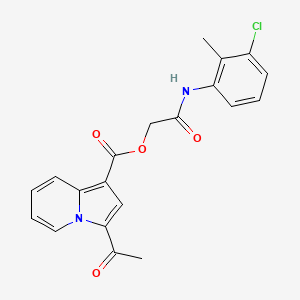
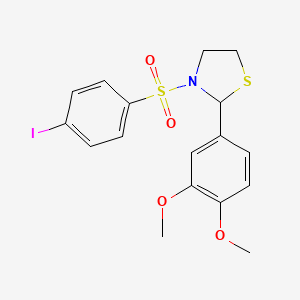
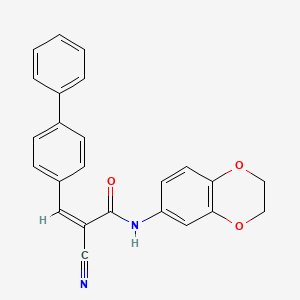
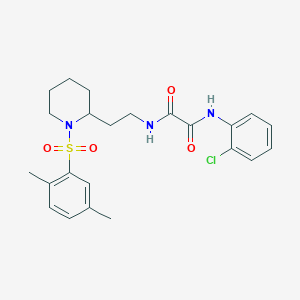
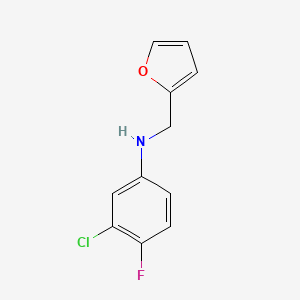
![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)